molecular formula C25H22N2O5 B11419009 N-(2,4-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide

N-(2,4-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide

Cat. No.: B11419009
M. Wt: 430.5 g/mol
InChI Key: PSMJIZYJHCARRC-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy groups and phenylacetamido groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.

    Introduction of the Phenylacetamido Group: This step involves the reaction of the benzofuran intermediate with phenylacetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-2-PHENYLACETAMIDE
  • 2-AMINO-N-(2,4-DIMETHOXYPHENYL)-2-PHENYLACETAMIDE

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-3-(2-PHENYLACETAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its benzofuran core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-30-17-12-13-19(21(15-17)31-2)26-25(29)24-23(18-10-6-7-11-20(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

PSMJIZYJHCARRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4)OC

Origin of Product

United States

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